8-Azidoadenosine
Overview
Description
8-Azidoadenosine is a modified nucleoside where the adenosine molecule is functionalized with an azido group at the 8-position of the purine ring. This modification imparts unique chemical properties to the molecule, making it valuable in various scientific research applications, particularly in the fields of biochemistry and molecular biology.
Mechanism of Action
Target of Action
The primary target of 8-Azidoadenosine is the RNA editing enzyme ADAR . ADAR, or Adenosine Deaminase Acting on RNA, is an enzyme that edits adenosine to inosine in double-stranded RNAs . This enzyme is an attractive therapeutic target for multiple cancers .
Mode of Action
This compound is an analogue of adenosine in which the hydrogen in position 8 of the adenine nucleobase is replaced by an azido group . This modification allows this compound to interact with its targets in a unique way.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the function of ADAR and the process of RNA editing . .
Pharmacokinetics
This compound is a crystallized or lyophilized solid . Due to its increased lipophilicity, the solubility of this compound in water or buffer is limited . It is recommended to dissolve it first in a small volume of dimethyl sulfoxide (DMSO) and then pipet it into the aqueous stock solution needed .
Result of Action
It has been directly detected in living cells, by applying cu-free azide-alkyne cycloaddition to probe camp derivatives by fluorescence light-up .
Action Environment
This compound is light-sensitive and should be kept in the dark . For longer storage periods, it is recommended to store the compound in the freezer, preferably in freeze-dried form .
Biochemical Analysis
Biochemical Properties
8-Azidoadenosine is especially sensitive towards UV light, which yields an active intermediate to react with several sites of peptide amino acids and to immobilize adenosine within a given receptor pocket . The synthesis and regulation of this compound and its analogs rely on the adenosine binding proteins (ABPs). Dysregulated ABP activity contributes to numerous diseases such as cancer, metabolic disorders, and neurodegenerative diseases .
Cellular Effects
This compound 3′,5′-cyclic monophosphate (8-azido cAMP) was directly detected in living cells, by applying Cu-free azide-alkyne cycloaddition to probe cAMP derivatives by fluorescence light-up . This indicates that this compound can influence cell function by interacting with cAMP, a crucial second messenger in many cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with peptide amino acids. The azido group in this compound can react with these amino acids, leading to the immobilization of adenosine within a given receptor pocket . This interaction is facilitated by the sensitivity of this compound towards UV light .
Temporal Effects in Laboratory Settings
This compound is light-sensitive and hence should be kept in the dark. If protected properly from light, this compound has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 8-azido- typically involves the introduction of an azido group to the adenosine molecule. One common method is the reaction of adenosine with azide-bearing alkyl amines. This reaction can be facilitated by using appropriate solvents and catalysts to achieve high yields . Another approach involves the bromination of adenosine to yield 8-bromo-adenosine, followed by substitution with sodium azide to form 8-azido-adenosine .
Industrial Production Methods: Industrial production of adenosine, 8-azido- may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for higher yields and purity, often involving multiple purification steps such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-Azidoadenosine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry applications.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving adenosine, 8-azido-, where it reacts with alkynes to form triazoles.
Reduction Reactions: Reducing agents such as triphenylphosphine can be used to convert the azido group to an amine.
Major Products:
Substitution Reactions: The major products are triazole derivatives, which are useful in bioconjugation and labeling studies.
Reduction Reactions: The major product is 8-amino-adenosine.
Scientific Research Applications
8-Azidoadenosine has a wide range of applications in scientific research:
Comparison with Similar Compounds
8-azido-N6-benzyladenine: Another azido-modified nucleoside used in photoaffinity labeling.
8-azido-1,N6-etheno-adenosine triphosphate: A fluorescent and photoreactive ATP analog.
Uniqueness: 8-Azidoadenosine is unique due to its specific modification at the 8-position, which allows for versatile applications in click chemistry and photoaffinity labeling. This specificity provides a distinct advantage in studying nucleoside and nucleotide-binding proteins, as well as in the synthesis of bioconjugates .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJLJOJCMUFWDY-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4372-67-2 | |
Record name | 8-Azidoadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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